molecular formula C19H12BrN3OS B11562372 [3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

[3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

Cat. No.: B11562372
M. Wt: 410.3 g/mol
InChI Key: XIGKOJSVNYAZIC-UHFFFAOYSA-N
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Description

3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a pyridine ring and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step reactions. One common method includes the condensation of 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted thienopyridines .

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. It exhibits various biological activities, including anticancer, antiviral, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-ylmethanone stands out due to its unique combination of a thieno[2,3-b]pyridine core with a pyridine ring and a 4-bromophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H12BrN3OS

Molecular Weight

410.3 g/mol

IUPAC Name

(3-amino-6-pyridin-2-ylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C19H12BrN3OS/c20-12-6-4-11(5-7-12)17(24)18-16(21)13-8-9-15(23-19(13)25-18)14-3-1-2-10-22-14/h1-10H,21H2

InChI Key

XIGKOJSVNYAZIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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